

Application Note & Protocol: Nucleophilic Addition to Activated Aziridines

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Compound of Interest

Compound Name: *N*-(3,4,5-Trimethoxyphenylethyl)aziridine

Cat. No.: B1212013

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Aziridines, the smallest nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis due to their inherent ring strain (26-27 kcal/mol), which makes them susceptible to ring-opening reactions.[1] This reactivity is harnessed to produce a wide array of biologically significant molecules, including β -amino acids, γ -amino acids, and 1,2-diamines.[2][3] The efficiency of these ring-opening reactions is significantly enhanced when the aziridine nitrogen is "activated" by an electron-withdrawing group (EWG), such as a tosyl (Ts), benzyloxycarbonyl (Cbz), or acyl group.[1][3][4] These activated aziridines readily react with a diverse range of nucleophiles, providing a powerful strategy for the stereoselective and regioselective construction of complex nitrogenous compounds.[5][6]

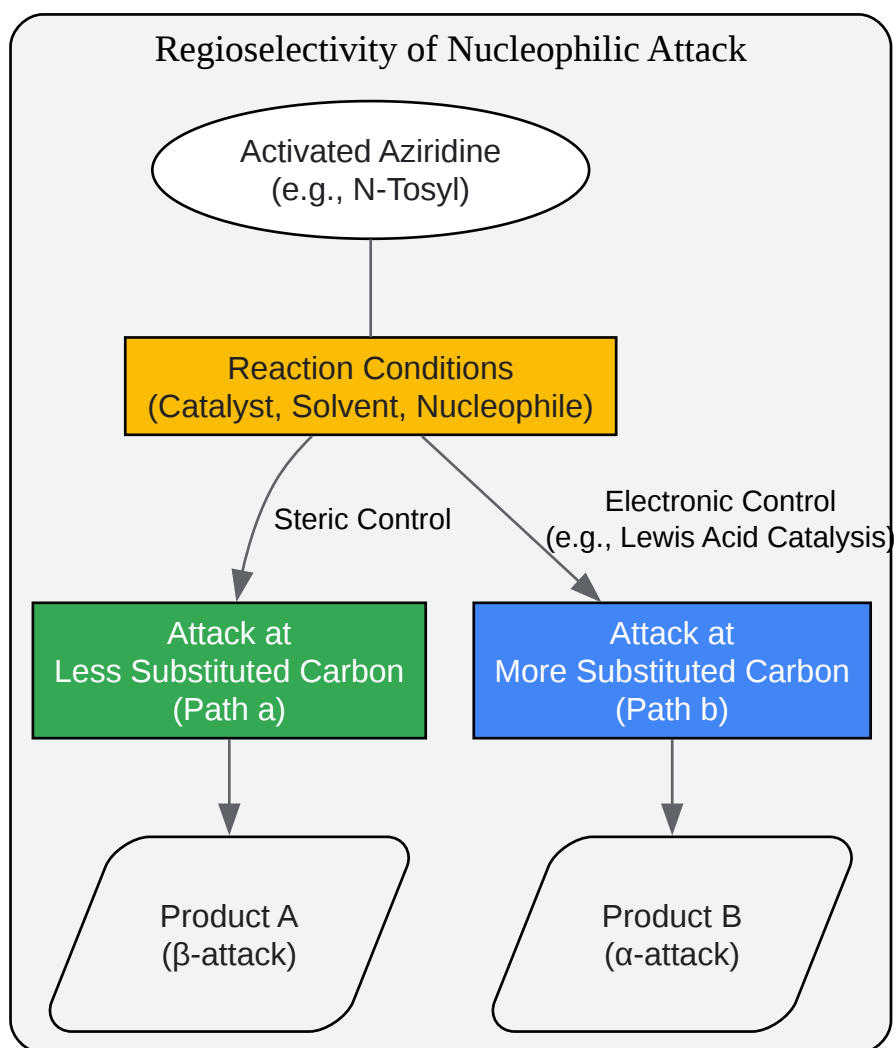
This document provides detailed protocols and application data for the nucleophilic ring-opening of activated aziridines, a cornerstone reaction in medicinal chemistry and drug development.

General Principles & Workflow

The fundamental reaction involves the attack of a nucleophile on one of the ring carbons of the activated aziridine. The presence of the electron-withdrawing group on the nitrogen atom polarizes the C-N bonds, making the ring carbons more electrophilic and facilitating the attack. The reaction typically proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the center of attack.

Caption: General scheme of nucleophilic ring-opening.

The regioselectivity of the attack—whether the nucleophile adds to the more or less substituted carbon—is a critical consideration and depends on the reaction conditions, the nature of the nucleophile, and the substituents on the aziridine ring.



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Caption: Factors influencing regioselectivity.

Data Presentation: Alkylative Aziridine Ring-Opening

This method involves the activation of a non-activated aziridine via N-alkylation, followed by the introduction of an external nucleophile.^{[7][8]} The regioselectivity is highly dependent on the solvent and the nucleophile used.

Table 1: Regioselectivity in Alkylative Ring-Opening of 2-Substituted Aziridines^[7]

Entry	Aziridine Substituent (C2)	Nucleophile	Solvent	Yield (%)	Regioselectivity (α : β)
1	-CH ₂ OBn	NaOAc	CH ₃ CN	49	88:12
2	-COOEt	NaOAc	CH ₃ CN	68	11:89

| 3 | -COOEt | NaN₃ | CH₃CN | 34 | 11:89 |

Regioselectivity refers to the ratio of attack at the more substituted (α) versus the less substituted (β) carbon of the aziridine ring.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Carboxylation of N-Substituted Aziridines

This protocol describes the synthesis of β -amino acids from N-substituted aziridines using carbon dioxide (CO₂) as a C1 source under nickel catalysis.^{[9][10]} This method is notable for its mild conditions and high chemo- and regioselectivity.^[9]

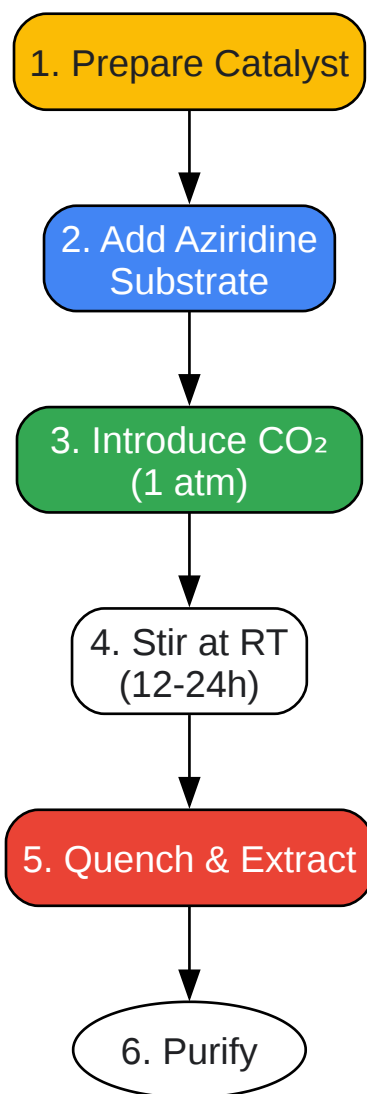
Materials:

- N-substituted aziridine (1.0 equiv)
- NiCl₂·dme (10 mol %)

- 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol %)
- Manganese (Mn) powder (3.0 equiv)
- Anhydrous Dimethylformamide (DMF)
- Carbon Dioxide (CO₂, balloon pressure)
- Schlenk flask and standard Schlenk line equipment

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂·dme (0.1 mmol), dtbbpy (0.1 mmol), and Mn powder (3.0 mmol).
- Evacuate and backfill the flask with the inert gas three times.
- Add anhydrous DMF (5 mL) via syringe.
- Stir the resulting suspension at room temperature for 30 minutes.
- Add the N-substituted aziridine (1.0 mmol) to the reaction mixture.
- Evacuate the flask and backfill with carbon dioxide from a balloon.
- Stir the reaction mixture vigorously under the CO₂ atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL).
- Extract the aqueous phase with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino acid.



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Caption: Workflow for Ni-catalyzed carboxylation.

Protocol 2: Alkylative Ring-Opening with an External Nucleophile

This protocol details the activation of a chiral aziridine via N-ethylation, followed by regioselective ring-opening with sodium acetate.[8] This procedure is effective for creating functionalized N-alkylated amine-containing molecules.[7]

Materials:

- (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine (1.0 equiv, e.g., 0.500 g, 1.717 mmol)
- Ethyl trifluoromethanesulfonate (EtOTf) (1.1 equiv)
- Sodium Acetate (NaOAc) (1.1 equiv)
- Anhydrous Acetonitrile (CH₃CN)
- Nitrogen or Argon atmosphere
- Ice bath (0 °C)

Procedure:

- Dissolve the starting aziridine (1.717 mmol) in dry acetonitrile (5.72 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add ethyl trifluoromethanesulfonate (1.889 mmol) to the solution via syringe. An aziridinium ion intermediate will form.
- After stirring for 5-10 minutes at 0 °C, add solid sodium acetate (1.889 mmol) to the reaction mixture in one portion.
- Allow the reaction to stir at 0 °C for an additional 10 minutes.
- Remove the ice bath and allow the solution to warm to room temperature.
- Continue stirring for 12 hours.
- Quench the reaction by adding deionized water (10 mL).
- Extract the product into dichloromethane (3 x 20 mL).
- Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

- Purify the crude residue by flash column chromatography to yield the N-ethylated, ring-opened product.^[8]

Protocol 3: Catalyst- and Solvent-Free Ring-Opening with Amine Nucleophiles

This protocol outlines an environmentally friendly approach for the synthesis of vicinal diamines by reacting N-tosylaziridines with aromatic amines without the need for a catalyst or solvent.

^[11]

Materials:

- N-Tosylaziridine (1.0 equiv)
- Aromatic amine (e.g., Aniline) (1.5-2.0 equiv)
- Screw-cap reaction vial
- Heating block or oil bath

Procedure:

- In a clean, dry screw-cap vial, combine the N-tosylaziridine (e.g., 0.5 mmol) and the aromatic amine nucleophile (e.g., 1.0 mmol).
- Seal the vial tightly.
- Heat the neat reaction mixture at 60-80 °C. The exact temperature may need optimization depending on the specific substrates.
- Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
- Upon completion, cool the reaction mixture to room temperature.
- The crude product can be directly purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 1,2-diamine product.

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